molecular formula C6H11F3N2O2S B14064693 3-(Trifluoromethyl)piperidine-1-sulfonamide

3-(Trifluoromethyl)piperidine-1-sulfonamide

Cat. No.: B14064693
M. Wt: 232.23 g/mol
InChI Key: MPNXPAKVVOQTKE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidine-1-sulfonamide is a chemical compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)piperidine-1-sulfonamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)piperidine-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the bacterial cell membrane, leading to cell death . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: Another trifluoromethylated compound used in pharmaceuticals and agrochemicals.

    Trifluoromethyl sulfonamide: Shares the sulfonamide group but differs in the core structure.

Uniqueness

3-(Trifluoromethyl)piperidine-1-sulfonamide is unique due to its combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C6H11F3N2O2S

Molecular Weight

232.23 g/mol

IUPAC Name

3-(trifluoromethyl)piperidine-1-sulfonamide

InChI

InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-2-1-3-11(4-5)14(10,12)13/h5H,1-4H2,(H2,10,12,13)

InChI Key

MPNXPAKVVOQTKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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